4-Chlorophthalic acid
Overview
Description
4-Chlorophthalic acid is an organic compound with the molecular formula C8H5ClO4. It is a derivative of phthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorophthalic acid can be synthesized through several methods. One common approach involves the chlorination of phthalic anhydride. This process typically requires the use of chlorine gas and a catalyst under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, this compound is often produced by the Diels-Alder reaction of maleic anhydride with chloroprene, followed by aromatization using liquid bromine. This method is preferred due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form more complex structures, such as anhydrides
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of heat.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Major Products Formed:
Substitution: 4-Hydroxyphthalic acid.
Reduction: 4-Chlorobenzyl alcohol.
Oxidation: 4-Chlorophthalic anhydride
Scientific Research Applications
4-Chlorophthalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins, particularly in the manufacture of polyimides.
Mechanism of Action
The mechanism of action of 4-Chlorophthalic acid involves its interaction with various molecular targets. In chemical reactions, the chlorine atom and carboxylic acid groups play crucial roles in determining the reactivity and selectivity of the compound. The pathways involved often include nucleophilic substitution and electrophilic aromatic substitution, depending on the reaction conditions .
Comparison with Similar Compounds
Phthalic Acid: The parent compound, lacking the chlorine substitution.
3-Chlorophthalic Acid: An isomer with the chlorine atom in a different position.
4-Bromophthalic Acid: Similar structure with a bromine atom instead of chlorine
Uniqueness: 4-Chlorophthalic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where selective reactivity is required .
Properties
IUPAC Name |
4-chlorophthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIPPHSQIBKWSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045022 | |
Record name | 4-Chlorophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89-20-3 | |
Record name | 4-Chlorophthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Chlorophthalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-CHLOROPHTHALIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57755 | |
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Record name | 1,2-Benzenedicarboxylic acid, 4-chloro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4-Chlorophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorophthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-CHLOROPHTHALIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7T40O3AM6 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the solubility behavior of 4-chlorophthalic acid?
A1: The solubility of this compound has been investigated in various solvents. Research indicates that its solubility in water increases with temperature []. Specifically, the solubility of this compound in water was measured at temperatures ranging from 283.15 K to 333.15 K []. Additionally, its solubility has been studied in organic solvents like ethyl acetate, acetone, and 1,4-dioxane, with the findings fitted to the modified Apelblat equation for correlation [].
Q2: Can you describe the solid-liquid phase behavior of mixtures containing this compound?
A2: Research has explored the solid-liquid phase equilibrium of the ternary system comprising 3-chlorophthalic acid, this compound, and water at 283.15 K and 313.15 K []. The study revealed the formation of an adductive compound with the formula (3-C6H3Cl(COOH)2 · 4- C6H3Cl(COOH)2) alongside the individual acids []. The phase diagrams, constructed based on solubility measurements, indicated that the crystallization field of 3-chlorophthalic acid was more prominent than that of the adduct or this compound at both temperatures []. This information is crucial for understanding crystallization processes and separation methods for these compounds.
Q3: Are there any analytical methods for quantifying this compound and related compounds?
A3: Yes, high-performance liquid chromatography (HPLC) has been employed for the simultaneous determination of this compound, its isomer 3-chlorophthalic acid, and their corresponding anhydride forms []. This method utilizes a Luna-C18 column, a methanol-ammonium dihydrogen phosphate mobile phase, and UV detection at 240 nm []. The anhydride forms are converted to their respective monochloro-O-carboxyl ethyl benzoate isomers through esterification with ethanol prior to analysis [].
Q4: Has the biodegradation of this compound been studied?
A4: Research has shown that certain bacterial species can degrade this compound. For instance, a mixed bacterial culture (ON-7) and Bacillus sp. strain FO were found to decarboxylate this compound, resulting in the formation of 3-chlorobenzoic acid []. This decarboxylation process is attributed to a novel decarboxylase enzyme found in these microorganisms []. Understanding these biodegradation pathways is essential for evaluating the environmental fate of this compound.
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